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Compound of Interest

Compound Name: Opaganib

Cat. No.: B605085

Executive Summary: Opaganib (formerly ABC294640) is a first-in-class, orally administered,
small molecule inhibitor that uniquely targets multiple key enzymes within the sphingolipid
metabolic pathway.[1][2] Its primary mechanism of action revolves around the selective
inhibition of Sphingosine Kinase 2 (SK2), Dihydroceramide Desaturase (DES1), and
Glucosylceramide Synthase (GCS).[3][4][5] This multi-targeted approach fundamentally alters
the cellular balance of critical sphingolipid messengers, shifting it away from pro-proliferative
and pro-survival signals towards pathways that induce cell death. In cancer cells, this manifests
as the depletion of the oncogenic lipid sphingosine 1-phosphate (S1P) and the concurrent
accumulation of pro-apoptotic lipids such as ceramides and dihydroceramides.[4][6][7] The
downstream consequences include the suppression of critical cancer-driving signaling
pathways like pERK and pAKT, the downregulation of oncoproteins such as c-Myc and Mcl-1,
and the ultimate induction of apoptosis and/or autophagy, leading to broad antitumor activity.[6]

[8][°]

Introduction to Sphingolipid Metabolism in
Oncology

Sphingolipid metabolism is a critical biological pathway where the balance between key lipid
metabolites dictates cell fate. In the context of cancer, this balance is often dysregulated. The
"sphingolipid rheostat" theory posits that the relative intracellular levels of ceramide (pro-
apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) determine whether a cell
undergoes apoptosis or proliferation.[10][11] Many cancers exhibit elevated levels of S1P,
which promotes proliferation, inflammation, angiogenesis, and drug resistance.[2][12]
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Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating
sphingosine to produce S1P, making them attractive therapeutic targets.[11][13] Opaganib was
developed as a selective inhibitor of SK2 to therapeutically manipulate this rheostat, reducing
pro-survival S1P and promoting the accumulation of cell-death-inducing ceramides.[5][12][14]

Core Mechanism: Multi-Enzyme Inhibition

Opaganib's distinctive anticancer activity stems from its ability to simultaneously inhibit three
key enzymes in the sphingolipid pathway.[2][4][5] This tripartite mechanism ensures a robust
and multifaceted disruption of cancer cell metabolism and survival signaling.

e 2.1 Sphingosine Kinase 2 (SK2) Inhibition: As a competitive inhibitor with respect to
sphingosine, opaganib is a selective and potent inhibitor of SK2.[4][9][13] This is the primary
and most well-characterized action of the drug. Inhibition of SK2 directly blocks the synthesis
of S1P, a critical signaling molecule that promotes cell proliferation, migration, and survival.
[12][15] This action depletes the intracellular and nuclear pools of S1P that are essential for
driving oncogenic signaling.[6]

o 2.2 Dihydroceramide Desaturase (DES1) Inhibition: Opaganib acts as a sphingosine
mimetic and also inhibits DES1.[4][6][7] DESL1 is responsible for converting dihnydroceramide
into ceramide. Its inhibition leads to the substantial accumulation of dihydroceramides within
the cell.[4][8][16] Elevated dihydroceramides are known to induce cellular stress, particularly
endoplasmic reticulum (ER) stress, and are potent inducers of autophagy.[6][9][17]

e 2.3 Glucosylceramide Synthase (GCS) Inhibition: Evidence suggests opaganib also inhibits
GCS, leading to a reduction in cellular levels of hexosylceramides (e.g., glucosylceramide).
[3][4][7] GCS is often overexpressed in multidrug-resistant cancer cells, and its inhibition can
help restore sensitivity to other chemotherapeutic agents.
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Caption: Opaganib's simultaneous inhibition of SK2, DES1, and GCS.

Downstream Cellular Effects in Cancer

The multi-enzyme inhibition by opaganib triggers a cascade of downstream events that
collectively suppress tumor growth.

Alteration of the Sphingolipid Rheostat

By inhibiting SK2 and DES1, opaganib fundamentally shifts the sphingolipid rheostat. It
depletes the pro-survival S1P pool while simultaneously causing the accumulation of pro-death
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lipids, including ceramide and dihydroceramide.[4][6][9] This shift is a central tenet of its
anticancer efficacy, tipping the cellular balance towards apoptosis and autophagy.

Inhibition of Pro-Survival Sighaling Pathways

S1P is a critical activator of several oncogenic signaling cascades. By depleting S1P, opaganib
effectively suppresses downstream signaling through key pro-survival pathways, including:

o pPAKT: Inhibition of the PISK/AKT pathway, which is crucial for cell survival, proliferation, and
resistance to apoptosis.[4][6][9]

» pERK: Suppression of the Ras/MAPK/ERK pathway, which regulates cell division and
proliferation.[4][6][9]

o NFkB: Attenuation of the NFkB pathway, a key regulator of inflammation, cell survival, and
immune responses.[4][6][17]
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Caption: Downstream inhibition of pAKT, pERK, and NFkB signaling pathways.

Downregulation of Key Oncoproteins
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Opaganib treatment leads to a marked reduction in the expression of several key oncoproteins
that are critical for cancer cell survival and proliferation.

e c-Myc and N-Myc: Opaganib down-regulates the expression of c-Myc in a variety of cancer
cell lines and N-Myc in neuroblastoma cells.[4][8][16][18] This is significant as Myc proteins
are master regulators of cell growth and are frequently overexpressed in cancer.

e Mcl-1 and Survivin: The drug promotes apoptosis by suppressing the expression of the anti-
apoptotic proteins Mcl-1 and survivin.[4][17]

Induction of Apoptosis and Autophagy

The culmination of opaganib's effects is the induction of programmed cell death.

o Apoptosis: The elevation of ceramides, coupled with the suppression of pro-survival signals
(pPAKT) and anti-apoptotic proteins (Mcl-1), robustly promotes apoptosis in cancer cells.[4]
[171[19]

o Autophagy: The accumulation of dihydroceramides from DES1 inhibition is a strong trigger
for ER stress and subsequent cytotoxic autophagy.[6][9][17] This provides a parallel
mechanism for inducing cell death.

Preclinical and Clinical Efficacy Data

Opaganib has demonstrated broad antitumor activity as a single agent and in combination with
other therapies across a wide range of cancer models.[9][17]

Table 1: Summary of Preclinical Antitumor Activity
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Cancer Type

Model

Key Findings

Citations

Neuroblastoma

Cell Culture &

Xenograft

Effective killing of NB
cells regardless of
MYCN amplification
status; reduced N-Myc
expression; additive
activity with
irinotecan/temozolomi
de.

[8lr16][18]

Prostate Cancer

Cell Lines & Xenograft

Reduces androgen
receptor expression;
inhibits growth of
androgen-

independent cells.

[Ol171[20]

Cholangiocarcinoma

Patient-Derived

Xenografts

Significantly increased

cellular apoptosis.

[19]

Multiple Myeloma

Xenograft

Inhibited tumor growth

in vivo.

[21][22]

Breast, Kidney, Liver,
Colon, Lung,

Pancreas, etc.

Various Mouse
Models

Demonstrated in vivo
antitumor activity as a
single agent and in
combination with
radiation or

chemotherapy.

El

Various Cancers

Syngeneic Mouse
Models

Induces immunogenic
cell death (ICD),
enhancing the efficacy
of checkpoint
inhibitors (anti-PD-1,
anti-CTLA-4).

[10][11][23]

Table 2: Summary of Phase 1/2 Clinical Trial Data
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Trial Cancer Type Dose Key Outcomes Citations
Well-tolerated,;
64% of patients
completing 2
cycles had
) ) Stable Disease
_ Twice-daily
Phase 1 Advanced Solid ) or better; one
continuous ) ] [A17190L7]
(NCT01488513) Tumors patient with
schedule
refractory
cholangiocarcino
ma had a
prolonged Partial
Response.
Well-tolerated up
Relapsed/Refract to 750 mg BID;
_ 250, 500, 750 _
Phase 1 ory Multiple BID 58% of patients [91[21][22]
m
Myeloma J achieved stable
disease or better.
Advanced Completed;
Phase 2a Unresectable N/A Granted FDA 1
(NCT03377179) Cholangiocarcino Orphan Drug
ma Designation.
Completed;
Metastatic evaluated safety
Castration- and efficacy in
Phase 2 ] )
Resistant N/A patients [1][20]
(NCT04207255)

Prostate Cancer
(mCRPC)

progressing on
abiraterone or

enzalutamide.

Key Experimental Protocols

The following are generalized methodologies for experiments commonly used to elucidate

opaganib's mechanism of action.
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In Vitro Cytotoxicity Assay

» Objective: To determine the concentration-dependent effect of opaganib on cancer cell
viability.

e Protocol:

[e]

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density
(e.g., 5,000 cells/well) and allowed to adhere overnight.

o Treatment: Cells are treated with a serial dilution of opaganib (e.g., 0.1 to 100 uM) or
vehicle control (DMSO) for a specified duration (e.g., 72 hours).

o Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a
luminescence-based assay like CellTiter-Glo®, which measures ATP content.

o Data Analysis: Absorbance or luminescence values are normalized to the vehicle control,
and dose-response curves are generated to calculate the IC50 (concentration inhibiting
50% of cell growth).

Sphingolipid Profiling by Mass Spectrometry
» Objective: To quantify changes in intracellular sphingolipid levels (S1P, ceramide,
dihydroceramide) following opaganib treatment.

e Protocol:

o Cell Culture and Treatment: Cells are cultured in plates and treated with opaganib or
vehicle for a defined period (e.g., 24 hours).

o Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g.,
methanol/chloroform). Internal standards for each lipid class are added for quantification.

o LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS). Lipids are separated by chromatography and detected by the
mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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o Quantification: The amount of each sphingolipid is quantified by comparing its peak area
to that of the corresponding internal standard.

Western Blotting for Signaling Proteins

o Objective: To assess the effect of opaganib on the expression and phosphorylation status of
key proteins.

e Protocol:

o Lysate Preparation: Cells treated with opaganib are lysed in RIPA buffer containing
protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.

o SDS-PAGE: Equal amounts of protein (e.g., 20-30 ug) are separated by size via sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose
membrane.

o Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then
incubated with primary antibodies against target proteins (e.g., pAKT, total AKT, c-Myc,
Mcl-1, B-actin).

o Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Protein bands are visualized using an enhanced
chemiluminescence (ECL) substrate and an imaging system.
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Caption: Generalized experimental workflow for an in vivo xenograft study.
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Conclusion

The mechanism of action of opaganib in cancer cells is a comprehensive and multi-pronged
assault on the sphingolipid metabolism that is fundamental to cancer cell survival and
proliferation. By simultaneously inhibiting SK2, DES1, and GCS, opaganib orchestrates a
decisive shift in the sphingolipid rheostat, leading to the depletion of pro-survival S1P and the
accumulation of pro-death ceramides and dihydroceramides.[2][4][5] This primary action results
in the potent downstream inhibition of critical oncogenic signaling pathways (pAKT, pERK,
NFkB), the downregulation of essential oncoproteins (Myc, Mcl-1), and the induction of both
apoptosis and autophagy.[6][8][9][17] This well-defined mechanism, coupled with demonstrated
preclinical and clinical activity, establishes opaganib as a promising therapeutic agent for a
variety of malignancies.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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